Cyclohexyl(3-methylphenyl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
cyclohexyl-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C14H21N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3 |
InChI Key |
GCNZUNAWSKSIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCCCC2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclohexyl 3 Methylphenyl Methanamine
Precursor Synthesis and Reactant Selection for Cyclohexyl(3-methylphenyl)methanamine
The selection of appropriate precursors is fundamental to an efficient synthesis. For this compound, the logical disconnection points are the C-N bond, suggesting two primary precursor pairs: 3-methylbenzaldehyde (B113406) and cyclohexylamine (B46788), or 3-methylbenzyl halide and cyclohexylamine. The choice between these routes depends on factors such as precursor availability, desired reaction conditions, and scalability.
The addition of organometallic reagents, such as Grignard reagents, to imines is a powerful and well-established method for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.dewikipedia.orgyoutube.com This approach offers a convergent route to secondary amines like this compound.
A plausible Grignard-based synthesis involves the reaction of a suitable Grignard reagent with an imine. Two potential pathways exist:
Pathway A: Reaction of 3-methylphenylmagnesium bromide with N-cyclohexylmethanimine (an imine derived from formaldehyde (B43269) and cyclohexylamine).
Pathway B: Reaction of cyclohexylmagnesium halide with N-(3-methylbenzyl)imine (an imine derived from 3-methylbenzaldehyde and ammonia).
The general strategy involves the initial formation of the imine, which can be unstable and is often generated in situ or used immediately. The subsequent addition of the Grignard reagent to the electrophilic imine carbon forms the desired C-N bond. wiley-vch.de The reaction is completed by an aqueous workup to quench the intermediate magnesium salt and yield the final secondary amine. The electrophilicity of the imine can be enhanced by attaching an electron-withdrawing group to the nitrogen atom, which has been shown to improve the yields of Grignard additions. wiley-vch.de For instance, N-phosphinoyl or N-sulfonyl imines often exhibit greater reactivity towards nucleophilic attack. wiley-vch.de
A general procedure for synthesizing secondary amines via Grignard addition to an N-silylated formamide (B127407) has been reported, which proceeds through an imine intermediate. rug.nlresearchgate.net
Table 1: Illustrative Grignard Reaction for Secondary Amine Synthesis This table illustrates a general, analogous reaction, as specific data for the target compound is not available in the cited literature.
| Reactant 1 (Grignard) | Reactant 2 (Imine Precursor) | Product (Secondary Amine) | Yield | Reference |
|---|---|---|---|---|
| Isopropylmagnesium bromide | N-trimethylsilyl-N-phenylformamide | N-isopropyl-N-phenylmethanimine (reduced to amine) | 94% (of imine) | rug.nlresearchgate.net |
Reductive amination is arguably the most common and versatile method for synthesizing secondary and tertiary amines. wikipedia.orgnih.gov This one-pot procedure involves the reaction of a carbonyl compound with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, the precursors are 3-methylbenzaldehyde and cyclohexylamine. The reaction proceeds via the formation of an N-(3-methylbenzylidene)cyclohexanamine intermediate, which is then reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being particularly effective. Catalytic hydrogenation using H₂ over a metal catalyst (e.g., Pd, Pt, Ni) is also a widely used reduction method. nih.gov
Recent research has demonstrated efficient one-pot reductive aminations of various aldehydes with cyclohexylamine using sodium borohydride, often facilitated by a recyclable Lewis acid catalyst to promote imine formation. wiley-vch.de
Table 2: Reductive Amination of Aldehydes with Cyclohexylamine Data extracted from a study on iron-catalyzed reductive aminations, showing the viability of this method for various benzaldehydes. wiley-vch.de
| Aldehyde | Amine | Reducing Agent | Catalyst | Product | Yield |
|---|---|---|---|---|---|
| Benzaldehyde | Cyclohexylamine | NaBH₄ | Aquivion-Fe | N-Benzylcyclohexanamine | 94% |
| 4-Methoxybenzaldehyde | Cyclohexylamine | NaBH₄ | Aquivion-Fe | N-(4-Methoxybenzyl)cyclohexanamine | 95% |
| 4-Chlorobenzaldehyde | Cyclohexylamine | NaBH₄ | Aquivion-Fe | N-(4-Chlorobenzyl)cyclohexanamine | 92% |
Based on these findings, the reductive amination of 3-methylbenzaldehyde with cyclohexylamine is expected to proceed with high efficiency under similar conditions.
Direct N-alkylation of a primary amine with an alkyl halide is a classical method for C-N bond formation. In the context of synthesizing this compound, this would involve the reaction of cyclohexylamine with 3-methylbenzyl chloride or bromide. Typically, a base is required to neutralize the hydrogen halide byproduct formed during the reaction. A common issue with this method is over-alkylation, leading to the formation of a tertiary amine. However, by carefully controlling the stoichiometry of the reactants (e.g., using an excess of the amine), selective mono-alkylation can often be achieved.
A synthetic protocol for a related compound, 4-acetylamino-3-tert-butyl-N-cyclohexyl-N-methyl-benzylamine, was achieved by refluxing N-methyl-cyclohexylamine with 4-acetylamino-3-tert-butyl-benzyl bromide in chloroform, demonstrating the feasibility of this alkylation strategy. doi.org
Catalytic Systems in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of the target compound can benefit significantly from both metal-catalyzed and organocatalytic approaches.
A prominent green chemistry approach for N-alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This process involves the reaction of an amine with an alcohol, catalyzed by a transition metal complex (e.g., based on Ru, Ir, Co, Pd). youtube.comresearchgate.netyoutube.com In this strategy, the catalyst temporarily "borrows" hydrogen from the alcohol (e.g., 3-methylbenzyl alcohol) to oxidize it to the corresponding aldehyde (3-methylbenzaldehyde). This aldehyde then reacts with the amine (cyclohexylamine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst. The only byproduct of this elegant process is water.
Various catalyst systems have been developed for this transformation. For example, well-defined Iridium(III) and Ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have shown high efficiency in the N-alkylation of anilines with benzyl (B1604629) alcohols. researchgate.netnih.gov Similarly, cobalt catalysts supported on metal-organic frameworks (MOFs) have been employed for the N-alkylation of aniline (B41778) derivatives. youtube.com While many studies focus on anilines, the principle is readily extendable to aliphatic amines like cyclohexylamine.
Table 3: Selected Metal-Catalyzed N-Alkylation Systems with Alcohols This table summarizes various catalytic systems used for analogous N-alkylation reactions.
| Metal Catalyst | Ligand | Amine Substrate | Alcohol Substrate | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Iridium(III) | N-Heterocyclic Carbene (NHC) | Aniline | Benzyl alcohol | High yields, solvent-free conditions | researchgate.netnih.gov |
| Ruthenium(II) | N-Heterocyclic Carbene (NHC) | Aniline | Benzyl alcohol | Effective but generally lower yields than Ir(III) | researchgate.net |
| Cobalt(II) | Bipyridyl in MOF (UiO-67) | Aniline | Benzyl alcohol | Heterogeneous, recyclable catalyst | youtube.com |
| Palladium(II) | Azo-chromophore ligand | Aromatic amines | Aromatic/aliphatic alcohols | Metal-ligand cooperativity | youtube.com |
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative for amine synthesis. A significant advancement in this area is the use of biocatalysis, employing enzymes to perform chemical transformations with high selectivity and under mild conditions.
The synthesis of chiral amines via reductive amination can be achieved using imine reductases (IREDs). wikipedia.org These enzymes catalyze the reduction of a pre-formed or in-situ-formed imine to the corresponding amine, using a nicotinamide (B372718) cofactor equivalent as the hydride source. This biocatalytic approach is highly attractive for producing enantiomerically pure amines if a prochiral ketone is used as a starting material. For the synthesis of an achiral molecule like this compound from 3-methylbenzaldehyde, IREDs can still offer a highly efficient and environmentally benign route, proceeding under ambient temperature and pressure in aqueous media. wikipedia.org
Optimization of Reaction Conditions and Yield for this compound Production
The efficiency and yield of this compound synthesis via reductive amination are highly dependent on the optimization of several key reaction parameters. These include the choice of reducing agent, catalyst, solvent, temperature, and reactant stoichiometry.
Reducing Agents: A variety of reducing agents can be employed for the reduction of the intermediate imine formed from 3-methylbenzaldehyde and cyclohexylamine. Commonly used reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (Na(OAc)₃BH). chemrxiv.org Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine in situ, without significantly reducing the starting aldehyde. chemrxiv.orgmasterorganicchemistry.com This selectivity is crucial for achieving high yields of the desired secondary amine. The use of silica-supported cyanoborohydride has also been reported for automated synthesis processes. nih.gov
Catalysts: The formation of the imine intermediate can be accelerated by the use of a catalyst. Acid catalysts are often employed to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, the pH must be carefully controlled, as excessive acidity can lead to the protonation and deactivation of the amine nucleophile. google.com In some cases, Lewis acids such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be used to activate the aldehyde. masterorganicchemistry.com Iron-based Lewis catalysts, such as Aquivion-Fe, have also been shown to be effective and recyclable for promoting imine formation. beilstein-journals.org
Solvent and Temperature: The choice of solvent can influence the reaction rate and yield. Protic solvents like methanol (B129727) are commonly used as they can facilitate imine formation and are compatible with many borohydride reducing agents. googleapis.com The reaction is often carried out at room temperature, although gentle heating may be employed to accelerate imine formation. masterorganicchemistry.com
Stoichiometry and Reaction Control: The stoichiometry of the reactants is another critical factor. Using a slight excess of one of the reactants can help to drive the reaction to completion. In automated synthesis setups, a polymer-supported scavenger resin, such as polymer-supported benzaldehyde, can be used to remove any excess primary amine at the end of the reaction, simplifying purification. nih.gov
The following interactive data table summarizes typical conditions and findings for the reductive amination of various aldehydes and amines, which can be extrapolated for the synthesis of this compound.
| Aldehyde/Ketone | Amine | Reducing Agent | Catalyst/Additive | Solvent | Temperature | Yield | Reference |
| Benzaldehyde | Cyclohexylamine | NaBH₄ | Aquivion-Fe | CPME/MeOH | 40 °C then RT | High | beilstein-journals.org |
| Cyclohexanone (B45756) | Dimethylamine | NaBH₃CN | - | Methanol | Room Temp | - | googleapis.com |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | Acetic Acid | DCE | Room Temp | Variable | masterorganicchemistry.com |
| Various Aldehydes | Various Amines | Silica-supported NaBH₃CN | - | CH₂Cl₂ | Room Temp | Variable | nih.gov |
Stereoselective Synthesis of this compound and its Stereoisomers
The structure of this compound contains a stereocenter at the benzylic carbon, meaning it can exist as a pair of enantiomers, the (R)- and (S)-isomers. The synthesis of a single enantiomer, or an enantiomerically enriched mixture, requires the use of stereoselective synthetic methods.
The enantioselective synthesis of chiral amines is an area of significant research interest. For a compound like this compound, several strategies could be envisioned.
One approach is the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to either the cyclohexylamine or the 3-methylbenzaldehyde to induce facial selectivity during the imine formation and/or reduction step. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Another powerful strategy is asymmetric catalysis . This can involve the use of a chiral catalyst to control the stereochemical outcome of the reaction. For reductive aminations, chiral Brønsted acids have been used to catalyze the formation of cyclohexylamines with excellent enantioselectivities. nih.gov Chiral phosphoric acids, for instance, can create a chiral environment around the imine, directing the approach of the reducing agent to one face of the C=N double bond. googleapis.com
Enzymatic methods also offer a highly enantioselective route to chiral amines. Imine reductases (IREDs) are a class of enzymes that can catalyze the reduction of imines to amines with high stereoselectivity. nih.gov The combination of a non-selective chemical reduction with an enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of the racemic amine, is another viable strategy. Furthermore, the integration of photoredox catalysis with enzymatic catalysis has been demonstrated for the light-driven asymmetric synthesis of amines.
While this compound itself does not have a second stereocenter that would lead to diastereomers, the principles of diastereoselective synthesis are crucial when considering reactions on more complex analogs or derivatives that may contain additional stereocenters. For instance, if the cyclohexyl ring were substituted, the relative orientation of the substituents would be controlled by diastereoselective strategies.
In such cases, the substrate itself can direct the stereochemical outcome. For example, a pre-existing stereocenter on the cyclohexyl ring can influence the facial selectivity of the imine reduction, leading to the preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection .
Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst is used to override the influence of any existing stereocenters in the substrate or to establish a specific diastereomeric relationship in a molecule with multiple new stereocenters. For example, cascade reactions involving Michael additions have been used to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity, which could then be subjected to reductive amination. beilstein-journals.org
Advanced Structural Elucidation and Characterization Techniques for Cyclohexyl 3 Methylphenyl Methanamine
Spectroscopic Analysis for Molecular Structure Confirmation
The confirmation of the molecular structure of Cyclohexyl(3-methylphenyl)methanamine, with the chemical formula C₁₄H₂₁N, relies heavily on the synergistic use of various spectroscopic methods. NMR and MS are paramount in this endeavor, providing complementary information to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is an indispensable tool for mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) atoms within a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a detailed picture of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct proton environments in the cyclohexyl ring, the benzylic position, the aromatic ring, and the methyl group.
Aromatic Protons: The 3-methylphenyl group would show a complex multiplet pattern in the aromatic region (typically δ 7.0-7.3 ppm) for the four protons on the benzene (B151609) ring. The substitution pattern would lead to distinct signals for the protons ortho, meta, and para to the cyclohexylmethanamine group.
Benzylic Proton: A single proton at the carbon connecting the cyclohexyl and phenyl groups (the α-carbon) would likely appear as a doublet or a more complex multiplet, depending on the coupling with the adjacent protons on the cyclohexyl ring.
Cyclohexyl Protons: The protons on the cyclohexyl ring would produce a series of broad, overlapping multiplets in the upfield region of the spectrum (typically δ 1.0-2.0 ppm), characteristic of saturated carbocyclic systems.
Methyl Protons: The methyl group attached to the phenyl ring would give rise to a sharp singlet at approximately δ 2.3 ppm.
Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, one would expect to see signals for:
Aromatic Carbons: Six distinct signals for the carbons of the 3-methylphenyl ring, with the carbon bearing the methyl group and the carbon attached to the cyclohexylmethanamine group having characteristic chemical shifts.
Benzylic Carbon: The α-carbon atom would resonate at a specific downfield shift due to its attachment to both the aromatic ring and the nitrogen atom.
Cyclohexyl Carbons: Several signals corresponding to the carbons of the cyclohexyl ring.
Methyl Carbon: A signal in the upfield region corresponding to the methyl group's carbon.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 7.3 (m, 4H) | 125.0 - 138.0 |
| Benzylic CH | ~3.5 (m, 1H) | ~60.0 |
| Cyclohexyl CH₂/CH | 1.0 - 2.0 (m, 11H) | 25.0 - 45.0 |
| Phenyl-CH₃ | ~2.3 (s, 3H) | ~21.0 |
| NH₂ | variable (br s, 2H) | - |
Note: This table is illustrative and based on general principles of NMR spectroscopy.
To resolve ambiguities from one-dimensional spectra and to establish connectivity between different parts of the molecule, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. Key correlations would be expected between the benzylic proton and the adjacent protons on the cyclohexyl ring, as well as among the protons within the cyclohexyl ring and between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the benzylic proton to its carbon. columbia.edusdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. columbia.edusdsu.edu This is vital for piecing together the molecular skeleton. For example, HMBC would show correlations from the methyl protons to the carbons of the aromatic ring, and from the benzylic proton to carbons in both the phenyl and cyclohexyl rings, confirming the connectivity of these fragments. columbia.edusdsu.edu
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₄H₂₁N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, allowing for the unambiguous determination of its elemental composition.
| Ion | Calculated Exact Mass |
| [C₁₄H₂₂N]⁺ | 204.1747 |
Note: This table is for the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.
Key expected fragmentation pathways would likely involve:
Loss of the cyclohexyl group: Cleavage of the bond between the benzylic carbon and the cyclohexyl ring would result in a prominent fragment.
Formation of a tropylium-like ion: Rearrangement and fragmentation of the benzylamine (B48309) moiety could lead to the formation of a stable tropylium (B1234903) or related benzylic cations.
Cleavage within the cyclohexyl ring: Characteristic losses of small neutral molecules from the cyclohexyl ring.
A hypothetical table of major fragmentation products is provided below.
| Precursor Ion (m/z) | Hypothetical Product Ions (m/z) | Possible Neutral Loss |
| 204.17 | 121.09 | C₆H₁₁ (Cyclohexyl radical) |
| 204.17 | 91.05 | C₇H₇N (Benzylamine moiety) |
| 121.09 | 91.05 | CH₂NH₂ |
Note: This table is illustrative and based on general principles of mass spectrometry.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique spectral fingerprint for the compound. For this compound, these techniques can unequivocally identify the key structural motifs.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. The primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region for a primary amine, and N-H bending (scissoring) vibrations around 1590-1650 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and methyl groups appears just below 3000 cm⁻¹. The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range. Aromatic C=C ring stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It detects the inelastic scattering of monochromatic light. Aromatic ring vibrations, particularly the "ring breathing" mode near 1000 cm⁻¹, often produce a strong Raman signal. The symmetric stretching of non-polar bonds also gives rise to intense Raman bands, making it useful for characterizing the hydrocarbon backbone of the cyclohexyl and methylphenyl groups.
Research on structurally related arylcyclohexylamines has demonstrated the utility of these spectroscopic methods in distinguishing between positional isomers. researchgate.net
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (doublet) | IR |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | IR |
| Aromatic Ring | C-H Stretch | > 3000 | IR, Raman |
| Aliphatic (Cyclohexyl, Methyl) | C-H Stretch | < 3000 | IR, Raman |
| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 | IR, Raman |
| Amine | C-N Stretch | 1020 - 1250 | IR |
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This method provides unambiguous proof of molecular structure, bond lengths, bond angles, and stereochemistry. For this compound, obtaining a suitable crystal would allow for its complete solid-state characterization.
The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal lattice and the arrangement of atoms within it. The analysis yields a set of crystallographic data that defines the molecule's structure and its packing in the crystal. mdpi.com Key parameters determined include the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). mdpi.comresearchgate.net
Furthermore, the data from SCXRD allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding involving the primary amine group and van der Waals forces, which dictate the supramolecular architecture in the solid state. nih.govmdpi.com While specific crystallographic data for this compound is not widely published, the table below illustrates the typical parameters obtained from such an analysis.
Table 2: Representative Crystal Data Parameters from an SCXRD Experiment
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₄H₂₁N |
| Formula Weight | The mass of one mole of the compound. | 203.33 g/mol |
| Crystal System | The classification of the crystal based on its symmetry. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95.1° |
| Volume (V) | The volume of the unit cell. | 1502 ų |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.125 g/cm³ |
Chromatographic and Electrophoretic Methods for Purity and Isomer Separation
Chromatographic and electrophoretic techniques are indispensable for assessing the purity of this compound and for separating it from potential impurities, including structural and stereoisomers. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this mode, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.
A typical setup would involve a C18 stationary phase column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. sielc.com An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the amine is in its protonated form, leading to sharper, more symmetrical peaks. sielc.com This technique is highly effective for quantifying the compound and detecting any non-volatile impurities.
Table 3: Typical RP-HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (Octadecylsilane), 5 µm particle size |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm or ~254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its differential interactions with the column's stationary phase.
The use of a mid-polarity capillary column is often appropriate for this type of amine. When coupled with a detector like a Flame Ionization Detector (FID), GC provides quantitative purity information. For definitive identification of the parent compound and any impurities, GC is frequently coupled with a Mass Spectrometer (GC-MS), a technique used in the characterization of related arylcyclohexylamines. researchgate.net
Table 4: Typical GC Method Parameters
| Parameter | Specification |
| Column | DB-5ms or equivalent (5% Phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 100 °C hold for 1 min, then ramp to 280 °C at 15 °C/min |
| Detector | FID or Mass Spectrometer (MS) |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. nih.gov In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio. nih.gov Given its amine functional group, this compound is readily analyzed in an acidic buffer where it exists as a cation.
CE offers exceptionally high separation efficiency, making it ideal for resolving closely related impurities that may be difficult to separate by HPLC or GC. nih.gov Furthermore, by incorporating chiral selectors (e.g., cyclodextrins) into the background electrolyte, CE can be a powerful tool for the separation of enantiomers, as the target molecule possesses a chiral center. nih.gov
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This data is used to confirm the empirical formula of the compound, which can then be compared to the theoretical formula derived from its proposed structure. For this compound (C₁₄H₂₁N), the theoretical elemental composition can be calculated from its molecular weight of 203.33 g/mol . americanelements.comscbt.com The experimental values from a purified sample should align closely with these theoretical values, thereby confirming its stoichiometric integrity.
Table 5: Elemental Composition of this compound (C₁₄H₂₁N)
| Element | Symbol | Atomic Weight | Molar Mass Contribution | Theoretical Percentage |
| Carbon | C | 12.011 | 168.154 | 82.70% |
| Hydrogen | H | 1.008 | 21.168 | 10.41% |
| Nitrogen | N | 14.007 | 14.007 | 6.89% |
Computational Chemistry Studies on Cyclohexyl 3 Methylphenyl Methanamine
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is based on the principle that the ground-state properties of a system can be determined from its electron density. arxiv.org DFT is widely employed to calculate optimized molecular geometries, vibrational frequencies, and other ground-state properties with a favorable balance of accuracy and computational cost. arxiv.orgripublication.com
Table 1: Illustrative Optimized Geometrical Parameters for Cyclohexyl(3-methylphenyl)methanamine based on DFT Calculations (Note: This data is hypothetical and based on typical values for similar molecular structures calculated using DFT methods.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-N | 1.47 | |
| C-H (amine) | 1.02 | |
| C-C (cyclohexyl) | 1.54 | |
| C-C (aromatic) | 1.40 | |
| Bond Angles (°) | ||
| C-C-N | 112.5 | |
| H-N-H | 106.0 | |
| C-C-C (cyclohexyl) | 111.0 | |
| C-C-C (aromatic) | 120.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy relating to the molecule's electrophilicity or electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ripublication.com A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule is more prone to chemical reactions. ripublication.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. ripublication.combhu.ac.in
Table 2: Illustrative FMO Properties and Global Reactivity Descriptors for this compound (Note: This data is hypothetical and serves to illustrate the outputs of FMO analysis.)
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | E_HOMO | - | -5.8 eV |
| LUMO Energy | E_LUMO | - | 0.4 eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 6.2 eV |
| Ionization Potential | I | -E_HOMO | 5.8 eV |
| Electron Affinity | A | -E_LUMO | -0.4 eV |
| Global Hardness | η | (I - A) / 2 | 3.1 eV |
| Global Softness | S | 1 / (2η) | 0.16 eV⁻¹ |
| Electronegativity | χ | (I + A) / 2 | 2.7 eV |
| Chemical Potential | μ | -(I + A) / 2 | -2.7 eV |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.comnih.gov In an MEP map, regions of negative electrostatic potential are typically colored red and indicate areas prone to electrophilic attack, while regions of positive potential are colored blue and are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or near-neutral potential. youtube.com
For this compound, the MEP map would show a region of high electron density (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. The hydrogen atoms of the amine group (N-H) would exhibit a positive potential (blue), rendering them susceptible to interaction with nucleophiles.
To quantify this charge distribution, Mulliken population analysis can be performed. bhu.ac.in This method calculates partial atomic charges, providing a numerical basis for the qualitative insights from the MEP map. bhu.ac.in
Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Note: Values are hypothetical, representing typical charge distribution.)
| Atom | Illustrative Mulliken Charge (e) |
| N (Amine) | -0.65 |
| H (Amine) | +0.35 |
| C (attached to N) | +0.15 |
| C (aromatic ring) | -0.10 to +0.05 |
| H (aromatic ring) | +0.12 |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the energy landscape associated with these conformations is crucial for predicting the most stable and populated structures.
The cyclohexane (B81311) ring is not planar and primarily adopts a stable, low-energy "chair" conformation to minimize angular and torsional strain. nih.gov It can also exist in higher-energy conformations like the "boat" and "twist-boat," which are typically transition states in the interconversion between two chair forms. nih.gov
When a substituent is attached to the cyclohexyl ring, it can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For a bulky substituent like the (3-methylphenyl)methanamine group, the equatorial position is strongly favored. nih.gov This preference minimizes steric strain arising from 1,3-diaxial interactions that would occur if the group were in the axial position. Computational analysis can quantify this energy difference, confirming the stability of the equatorial conformer.
Table 4: Illustrative Relative Energies of Cyclohexyl Ring Conformers (Note: Data is illustrative of the energetic preference for the equatorial position.)
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.0 (Most Stable) |
| Chair | Axial | +5.5 |
| Twist-Boat | - | +6.0 |
| Boat | - | +7.5 |
Rotational Isomerism of the Methylene-Amine Linkage
The linkage between the cyclohexyl ring and the amine group involves several single bonds (e.g., Cyclohexyl-CH₂ and CH₂-NH₂) around which rotation can occur. This rotation gives rise to various rotational isomers, or rotamers, each with a specific potential energy.
A potential energy surface (PES) scan can be computationally performed by systematically rotating a specific dihedral angle and calculating the energy at each step. For the C-C-C-N dihedral angle involving the cyclohexyl and methylene-amine groups, such a scan would reveal energy minima corresponding to the most stable rotamers (staggered conformations) and energy maxima corresponding to unstable transition states (eclipsed conformations). This analysis helps identify the molecule's preferred three-dimensional shape and the energy barriers to internal rotation.
Table 5: Illustrative Potential Energy Scan for a Key Dihedral Angle (Note: Data is hypothetical, illustrating the concept of a rotational energy landscape.)
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
| 60 | Staggered (Gauche) | 0.5 |
| 120 | Eclipsed | 4.0 (Energy Maximum) |
| 180 | Staggered (Anti) | 0.0 (Energy Minimum) |
| 240 | Eclipsed | 4.0 (Energy Maximum) |
| 300 | Staggered (Gauche) | 0.5 |
Intramolecular Interactions and Their Influence on Conformation
The three-dimensional structure, or conformation, of a molecule like this compound is not static. It is determined by a delicate balance of intramolecular interactions. These non-covalent forces within the molecule dictate the preferred spatial arrangement of its constituent parts—the cyclohexyl ring, the 3-methylphenyl group, and the aminomethyl bridge. Computational chemistry provides powerful tools to explore these interactions and predict the most stable conformers.
In molecules containing both an amino group and aromatic rings, several key intramolecular interactions are expected to play a significant role. For instance, studies on benzylamine (B48309) have revealed the presence of N-H···π interactions, where the hydrogen atoms of the amino group are attracted to the electron cloud of the aromatic ring. researchgate.net Additionally, C-H···N interactions, a form of weak hydrogen bond, can occur between the C-H bonds of the cyclohexyl or phenyl ring and the nitrogen atom's lone pair of electrons. researchgate.net
The relative orientation of the cyclohexyl and 3-methylphenyl groups is governed by steric hindrance and weaker van der Waals forces. The flexibility of the cyclohexyl ring, which can adopt various conformations like the chair, boat, and twist-boat, further complicates the conformational landscape. The chair conformation is generally the most stable for a simple cyclohexane ring. sapub.org
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the potential energy surface of the molecule. researchgate.net By identifying the minima on this surface, the most stable conformers can be determined. The energy differences between these conformers provide insight into their relative populations at a given temperature.
Table 1: Representative Intramolecular Interaction Energies (Note: This table presents hypothetical, yet typical, energy values for interactions that would be analyzed in a computational study of this compound, based on literature for similar molecules.)
| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |
| N-H···π | Amino group hydrogen and Phenyl ring | -1.5 to -3.0 |
| C-H···N | Cyclohexyl C-H and Amino nitrogen | -0.5 to -1.5 |
| Steric Repulsion | Cyclohexyl and 3-methylphenyl groups | Variable, dependent on dihedral angle |
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry is an indispensable tool for mapping out the intricate step-by-step processes of chemical reactions. For a primary amine like this compound, computational methods can illuminate reaction mechanisms, such as nucleophilic additions or substitutions, by providing a detailed picture of the energy landscape that connects reactants to products. nih.govresearchgate.net
A transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from a reactant to a product. ims.ac.jpmit.edu Due to their transient nature, transition states are extremely difficult to observe experimentally. ims.ac.jpmit.edu Computational methods, however, allow for their precise location and characterization on the potential energy surface. ims.ac.jp Techniques like the Nudged Elastic Band (NEB) method or algorithms that search for saddle points on the energy landscape are commonly used to identify these critical structures. ims.ac.jp Once located, the geometry (bond lengths and angles) and vibrational frequencies of the transition state can be calculated. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ims.ac.jp
The energy difference between the reactants and the transition state is known as the activation barrier or activation energy (ΔG≠). researchgate.netrsc.org This value is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Quantum chemical calculations, particularly using DFT, can provide accurate estimates of these barriers. researchgate.netrsc.org By mapping the entire reaction pathway, from reactants through the transition state to the products—a path known as the Intrinsic Reaction Coordinate (IRC)—chemists can gain a complete understanding of the energy profile of the reaction. researchgate.net This allows for the comparison of different possible reaction mechanisms to determine the most favorable route. For example, in a reaction involving an amine and an aldehyde, computational studies can distinguish between a concerted mechanism and a stepwise one involving a hemiaminal intermediate. nih.gov
Table 2: Hypothetical Activation Barriers for a Reaction of this compound (Note: This table shows illustrative data for a hypothetical reaction, such as an aza-Michael addition, based on values found for similar amine reactions.)
| Proposed Pathway | Rate-Determining Step | Calculated Activation Barrier (ΔG≠ in kcal/mol) |
| Pathway A: Concerted | C-N bond formation and proton transfer | 22.5 |
| Pathway B: Stepwise | Formation of zwitterionic intermediate | 28.1 |
| Pathway B: Stepwise | Proton transfer from intermediate | 15.3 |
This compound has both nucleophilic (the lone pair on the nitrogen atom) and potentially electrophilic sites. Computational methods can quantify the reactivity of these sites. The distribution of electron density in the molecule can be analyzed using techniques like Natural Bond Orbital (NBO) analysis or by mapping the Molecular Electrostatic Potential (MEP). nih.govrsc.org The MEP visually identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions and local nucleophilicity/electrophilicity indices, can predict which atoms are most likely to participate in a reaction. researchgate.netacs.org For instance, in a nucleophilic aromatic substitution reaction, these tools can help predict whether an incoming nucleophile will attack the ortho, meta, or para position of the 3-methylphenyl ring under specific conditions. researchgate.netacs.org These theoretical investigations are crucial for understanding and predicting the outcomes of reactions involving the amine. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Dynamic Structural Behavior
While quantum mechanics calculations are excellent for understanding static structures and reaction energies, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govacs.org MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment (e.g., a solvent) on a timescale from picoseconds to microseconds. ulisboa.ptnih.gov
For a flexible molecule like this compound, MD simulations can reveal:
Conformational Dynamics: How the molecule transitions between different stable conformations. researchgate.net It can show the flipping of the cyclohexyl ring and the rotation around the single bonds, providing a more realistic picture than static calculations alone.
Solvent Effects: How the presence and nature of a solvent influence the conformational preferences and dynamics of the molecule.
Interaction with other molecules: In a broader context, MD is used to simulate how a molecule like this might bind to a larger receptor, such as a protein, which is a cornerstone of computer-aided drug design. mdpi.comresearchgate.net
MD simulations rely on "force fields," which are sets of parameters that describe the potential energy of the system. ulisboa.pt The accuracy of the simulation is highly dependent on the quality of the force field used. mdpi.com By analyzing the trajectory generated by an MD simulation, various properties can be calculated, such as radial distribution functions to understand solvation structure, or root-mean-square deviation (RMSD) to quantify structural stability over time.
Stereochemical Investigations of Cyclohexyl 3 Methylphenyl Methanamine
Chiral Resolution and Enantiomeric Purity Determination
The resolution of racemic mixtures is a crucial step in obtaining enantiomerically pure compounds. For primary amines such as Cyclohexyl(3-methylphenyl)methanamine, the most common method of chiral resolution is the formation of diastereomeric salts with a chiral resolving agent. nih.gov This process involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org
Commonly used chiral resolving agents for primary amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgmissouri.edu The choice of the resolving agent and the solvent system is often empirical and requires screening to find the optimal conditions for separation. For instance, the resolution of racemic amines with mandelic acid has been a widely applied method. nih.govgoogle.com The process involves the formation of two diastereomeric salts: (R)-amine-(R)-mandelate and (S)-amine-(R)-mandelate. Due to their different crystalline structures and solubilities, one diastereomer can be selectively precipitated from the solution.
After separation of the diastereomeric salts, the individual enantiomers of the amine are recovered by treatment with a base to neutralize the chiral acid. The enantiomeric purity of the resolved amine is typically determined using chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy using a chiral shift reagent.
Table 1: Potential Chiral Resolving Agents for this compound
| Resolving Agent | Potential Solvent(s) | Separation Method |
|---|---|---|
| (+)-Tartaric Acid | Ethanol, Methanol (B129727) | Fractional Crystallization |
| (-)-Mandelic Acid | Isopropanol, Acetone | Fractional Crystallization |
| (+)-Camphor-10-sulfonic acid | Water, Ethanol | Fractional Crystallization |
Note: This table is illustrative and based on general methods for resolving primary amines. Specific conditions for this compound would require experimental optimization.
Diastereomer Separation and Characterization
When a chiral molecule contains more than one stereocenter, diastereomers can exist. In the case of this compound, the introduction of a second stereocenter, for example by derivatization with a chiral reagent, would lead to the formation of diastereomers. The separation of these diastereomers is generally more straightforward than the separation of enantiomers because diastereomers have different physical and chemical properties.
Methods such as column chromatography, fractional crystallization, and even distillation can be employed to separate diastereomers. The characterization of the separated diastereomers is typically carried out using spectroscopic techniques such as NMR, where differences in the chemical shifts and coupling constants of the nuclei can be observed. X-ray crystallography can also provide unambiguous determination of the relative stereochemistry of the diastereomers.
As with chiral resolution, specific published research detailing the synthesis and separation of diastereomers of this compound is scarce.
Conformational Isomerism and Dynamics in Solution and Solid State
The conformational flexibility of the cyclohexyl ring and the rotation around the single bonds in this compound give rise to various conformational isomers. The cyclohexane (B81311) ring can exist in several conformations, with the chair conformation being the most stable. nih.gov For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is favored to minimize steric hindrance. libretexts.orgfiveable.me
In this compound, the (3-methylphenyl)methanamine group is the substituent on the cyclohexane ring. The equilibrium between the axial and equatorial conformers is influenced by the steric bulk of this group. The 3-methylphenyl group itself can also rotate, leading to different spatial arrangements.
The study of conformational dynamics in solution is typically performed using variable-temperature NMR spectroscopy. By analyzing the changes in the NMR spectrum with temperature, information about the energy barriers between different conformers and their relative populations can be obtained. In the solid state, X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule, including its conformation. While a crystal structure for the closely related Cyclohexyl(phenyl)methanamine is available, a specific crystal structure for this compound was not found in the searched literature. researchgate.netnih.gov
Table 2: Predicted Stable Conformations of this compound
| Conformer | Substituent Position | Relative Energy | Key Steric Interactions |
|---|---|---|---|
| 1 | Equatorial | Lower | Minimized 1,3-diaxial interactions |
| 2 | Axial | Higher | 1,3-diaxial interactions with axial hydrogens |
Note: This table is based on the general principles of conformational analysis of substituted cyclohexanes. The actual energy difference would need to be determined experimentally or through computational modeling.
Stereochemical Implications in Synthetic Strategies
The stereochemistry of this compound can have significant implications in synthetic strategies, particularly if it is used as a chiral auxiliary or as a building block in the synthesis of more complex chiral molecules. Chiral amines are frequently used to control the stereochemical outcome of a reaction. nih.gov For example, a pure enantiomer of this compound could be used to introduce a new stereocenter with a specific configuration in a substrate.
The effectiveness of a chiral auxiliary depends on its ability to direct the approach of a reagent to a prochiral center in a diastereoselective manner. The facial bias provided by the chiral auxiliary is influenced by its steric and electronic properties. After the desired stereocenter is created, the chiral auxiliary is typically cleaved and can ideally be recovered for reuse.
While the use of chiral phenylethylamine and its analogs as chiral auxiliaries is well-documented, specific examples of the application of this compound in stereoselective synthesis are not widely reported in the available literature. nih.gov However, its structural similarity to other effective chiral amines suggests its potential in this area.
Reaction Chemistry and Mechanistic Insights of Cyclohexyl 3 Methylphenyl Methanamine
Reactivity of the Amine Functionality
The secondary amine group is arguably the most reactive site in the molecule, primarily due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.
The non-bonding electron pair on the nitrogen atom makes it a potent nucleophile, capable of attacking a wide range of electrophilic centers to form new covalent bonds. This reactivity is central to the synthesis of various derivatives.
Acylation: Cyclohexyl(3-methylphenyl)methanamine can readily react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).
Alkylation: As a secondary amine, it can undergo N-alkylation with alkyl halides to yield tertiary amines. This reaction follows an SN2 pathway, where the amine acts as the nucleophile. The reaction can sometimes lead to over-alkylation, forming a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used.
Reaction with Carbonyls: The amine can react with aldehydes and ketones to form an intermediate carbinolamine, which can then dehydrate to form an enamine (if the adjacent carbon has a proton) or an iminium ion.
Table 1: Key Nucleophilic Reactions of the Amine Functionality
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acyl amide |
| Alkylation | Methyl iodide | Tertiary amine |
| Reaction with Aldehyde | Benzaldehyde | Enamine / Iminium ion |
The basicity of the amine functionality allows it to readily accept a proton (H⁺) from an acid, forming a cyclohexyl(3-methylphenyl)methanaminium salt. This is a simple acid-base reaction that establishes an equilibrium between the neutral free base and its protonated, cationic form.
The position of this equilibrium is dictated by the pKa of the conjugate acid and the pH of the solution. The hippurate salt form of methenamine (B1676377) is a known pharmaceutical product, indicating that amines readily form stable salts with organic acids. nih.gov In an acidic environment, the amine exists predominantly as the water-soluble ammonium salt. This property is crucial for pharmaceutical applications and for purification techniques involving acid-base extractions. The reaction with a generic acid (HA) can be represented as:
C₆H₁₁(CH₂)(C₆H₄CH₃)NH + HA ⇌ [C₆H₁₁(CH₂)(C₆H₄CH₃)NH₂]⁺A⁻
Transformations Involving the Methylphenyl Moiety
The 3-methylphenyl group is susceptible to electrophilic aromatic substitution, and the methyl substituent offers a site for benzylic reactions. The directing effects of the existing substituents play a critical role in determining the regioselectivity of these transformations.
The benzene (B151609) ring in this compound is substituted with two activating groups: a methyl group and a secondary aminoalkyl group (-CH₂-NH-cyclohexyl). Both are ortho-, para-directors. libretexts.org Their positions, meta to each other, create a complex pattern of activation.
Directing Effects: The aminoalkyl group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance (after initial interaction with the electrophile's catalyst system) and induction. The methyl group is a weaker activating group, operating primarily through an inductive effect. oneonta.edu The positions ortho and para to the powerful aminoalkyl group (positions 2, 4, and 6) are strongly activated. The positions ortho and para to the methyl group (positions 2, 4, and 5) are also activated. The synergistic activation at positions 2 and 4 makes them the most likely sites for substitution. Position 6 is ortho to the aminoalkyl group but meta to the methyl group, while position 5 is para to the methyl group but meta to the aminoalkyl group. Therefore, electrophilic attack is most favored at C-2 and C-4.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. alfa-chemistry.comuomustansiriyah.edu.iq Given the directing effects, the primary products would be 2-nitro- and 4-nitro- substituted derivatives.
Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), the ring can be halogenated. alfa-chemistry.com The reaction with bromine would yield predominantly 2-bromo- and 4-bromo-cyclohexyl(3-methylphenyl)methanamine.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Position | Relation to -CH₂NHR | Relation to -CH₃ | Predicted Reactivity |
| 2 | ortho | ortho | Highly Favored |
| 4 | para | ortho | Highly Favored |
| 5 | meta | para | Less Favored |
| 6 | ortho | meta | Less Favored |
The methyl group attached to the aromatic ring is a benzylic position and can undergo reactions not seen in non-aromatic alkanes.
Free-Radical Halogenation: In the presence of ultraviolet (UV) light or a radical initiator like N-bromosuccinimide (NBS), the methyl group can undergo halogenation. jove.comucalgary.ca This reaction proceeds via a stable benzylic radical intermediate. ucalgary.castackexchange.com The product would be cyclohexyl(3-(bromomethyl)phenyl)methanamine. This reaction occurs in preference to substitution on the aromatic ring. ucalgary.calibretexts.org
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid (-COOH). alfa-chemistry.comyoutube.com This reaction typically requires heat and converts the methylphenyl moiety into a carboxy-phenyl group, yielding 3-((cyclohexylamino)methyl)benzoic acid.
Chemical Modifications of the Cyclohexyl Ring
The cyclohexyl ring is a saturated aliphatic structure, making it generally less reactive than the other parts of the molecule. Its C-H bonds are strong, and it lacks the π-electrons that make the aromatic ring reactive. However, specific modifications are possible under certain conditions.
Oxidation: While relatively inert, the cyclohexane (B81311) ring can be forced to react under harsh oxidative conditions. Industrial processes, for example, oxidize cyclohexane to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) using catalysts at high temperatures. wikipedia.org Similar, though likely less selective, reactions could occur with this compound, potentially yielding hydroxylated or ketonic derivatives on the cyclohexyl ring.
C-H Functionalization: Modern synthetic methods have been developed for the direct functionalization of C(sp³)–H bonds in cycloalkanes. nih.gov These often involve transition-metal catalysis (e.g., palladium, rhodium) and directing groups to achieve site-selectivity. While complex, these advanced methods could theoretically be applied to introduce new functional groups onto the cyclohexyl ring of the molecule. acs.org
Bioisosteric Role: In medicinal chemistry, replacing a phenyl ring with a cyclohexyl ring is a common strategy to improve metabolic stability by removing a site of oxidative metabolism. acs.org This highlights the general chemical robustness of the cyclohexyl moiety compared to the aromatic ring. The stability of the cyclohexane ring can be influenced by its substituents and their conformational arrangement (axial vs. equatorial). acs.org
Oxidative Transformations
The secondary amine and the benzylic C-H bond in this compound are the primary sites susceptible to oxidation. The course of the oxidation can be influenced by the choice of oxidant and reaction conditions, potentially leading to the formation of imines or the cleavage of the C-N bond.
Formation of Imines:
The oxidation of secondary amines to imines is a fundamental transformation in organic synthesis. For this compound, this would involve the formation of N-(3-methylbenzylidene)cyclohexanamine. Various catalytic systems are known to effect such transformations on related secondary benzylamines. These include both metal-catalyzed and metal-free methods.
Photocatalytic oxidation using sensitizers like C70 fullerene has been shown to be effective for the oxidation of secondary benzylamines to imines. rsc.orgmdpi.com This method often proceeds via the generation of singlet oxygen or superoxide (B77818) radical anions. rsc.orgmdpi.com The reaction is typically clean and efficient, offering a green alternative to traditional oxidizing agents. rsc.orgmdpi.com
Table 1: Potential Catalytic Systems for the Oxidation of Secondary Benzylamines to Imines
| Catalyst System | Oxidant | General Observations |
| C70 Fullerene | Visible Light, O₂ | Fast reaction rates, low catalyst loading, clean reactions. rsc.orgmdpi.com |
| Au/C–CuO | O₂ (atmospheric) | High yields, catalyst can be recycled. nih.gov |
| Salicylic Acid Derivatives | O₂ | Metal-free, eco-friendly. researchgate.net |
Oxidative Cleavage:
Under certain oxidative conditions, the C-N bond of benzylamines can be cleaved. This transformation is significant as it can lead to the formation of carbonyl compounds and amines. For this compound, oxidative cleavage would likely yield 3-methylbenzaldehyde (B113406) and cyclohexylamine (B46788). Metal-free electrochemical oxidation has been reported as a method for the selective cleavage of the benzyl (B1604629) C-N bond in various amines. mdpi.comnih.gov This method is advantageous as it avoids the use of toxic metal catalysts and harsh oxidants. mdpi.comnih.gov Another reported method involves using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst with hydrogen peroxide as the oxidant. rsc.org
A proposed mechanism for the electrochemical oxidative cleavage involves a single-electron oxidation at the anode to form a nitrogen radical cation. mdpi.com This is followed by deprotonation and radical migration to form an α-amino-alkyl radical, which is further oxidized to a carbocation and subsequently hydrolyzed to the corresponding aldehyde and amine. mdpi.com
Ring Opening or Expansion Reactions (Theoretical Considerations)
The cyclohexane ring in this compound is a relatively stable six-membered ring. Unlike highly strained small rings like cyclopropane, the ring strain in cyclohexane is minimal due to its ability to adopt a stable chair conformation, where bond angles are close to the ideal tetrahedral angle of 109.5° and torsional strain is minimized. libretexts.orglibretexts.orgyoutube.com
Theoretical studies on the unimolecular decomposition of cyclohexane suggest that ring-opening proceeds through a biradical mechanism, but this requires high temperatures. wikipedia.org The stability of the cyclohexane ring makes spontaneous ring-opening or expansion reactions under normal conditions highly unlikely for this compound.
While direct ring-opening of the cyclohexyl moiety is not anticipated, reactions involving the nitrogen atom could theoretically induce ring transformations under specific, and likely harsh, conditions. However, there is no direct theoretical or experimental evidence in the literature to suggest that this compound would readily undergo such reactions. Theoretical studies on the ring-opening of other heterocyclic systems, such as thiiranes, indicate that the regioselectivity is influenced by substituents and the presence of Lewis acids, but these systems are fundamentally different from the robust carbocyclic structure of cyclohexane. libretexts.org
This compound as a Ligand or Organocatalyst in Chemical Transformations
The presence of a secondary amine group and a chiral center (if the compound is resolved into its enantiomers) suggests that this compound could potentially function as a ligand in metal-catalyzed reactions or as an organocatalyst.
As a Ligand:
Secondary amines are known to coordinate with metal centers, and N-benzylcyclohexylamine derivatives have been explored as ligands in cross-coupling reactions. For instance, the use of tert-butylamine (B42293) as a bifunctional additive, acting as both a ligand and a base, has been reported in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. nih.gov It is plausible that this compound could exhibit similar properties, potentially influencing the efficiency and selectivity of such transformations. The steric bulk of the cyclohexyl group and the electronic properties of the 3-methylphenyl group could modulate the coordination environment around a metal center.
As an Organocatalyst:
Chiral secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. If this compound were available in an enantiomerically pure form, it could potentially catalyze a range of asymmetric transformations, such as Michael additions and aldol (B89426) reactions.
In a typical enamine catalytic cycle for a Michael addition, the chiral secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine. mdpi.comresearchgate.netnih.gov This enamine then adds to an electrophilic Michael acceptor. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the catalyst. The structure of this compound, with its bulky cyclohexyl and substituted benzyl groups, could provide a well-defined chiral pocket to control the facial selectivity of the incoming electrophile.
Table 2: Potential Organocatalytic Applications of Chiral this compound
| Reaction Type | Role of the Catalyst | Potential Substrates |
| Asymmetric Michael Addition | Forms a chiral enamine with a ketone/aldehyde donor. | α,β-Unsaturated nitroalkenes, maleimides. mdpi.comnih.gov |
| Asymmetric Aldol Reaction | Forms a chiral enamine with a ketone/aldehyde donor. | Aldehydes. |
While these applications are theoretically possible, there are currently no published research findings that specifically utilize this compound as a ligand or organocatalyst. Further experimental investigation would be required to validate these potential applications.
Design and Structural Analysis of Cyclohexyl 3 Methylphenyl Methanamine Derivatives
Rational Design Principles for Structural Modification of the Cyclohexyl(3-methylphenyl)methanamine Core
Variations on the Cyclohexyl Ring (e.g., alkyl substitutions, heteroatom incorporation)
Modifications to the cyclohexyl ring can significantly impact the steric bulk and conformational flexibility of the molecule. The introduction of alkyl groups, such as methyl groups, at various positions on the cyclohexyl ring has been shown to reduce potency in related arylcyclohexylamines, although not necessarily eliminating their activity. Conversely, the introduction of hydroxyl groups can decrease both potency and efficacy.
While direct studies on heteroatom incorporation into the cyclohexyl ring of this compound are limited, research on related compounds like cyclohexyl noviomimetics demonstrates the feasibility of introducing oxygen and sulfur atoms. These modifications can alter the polarity and hydrogen bonding capacity of the ring.
Table 1: Potential Modifications of the Cyclohexyl Ring
| Modification Type | Example Substituent | Potential Impact |
| Alkyl Substitution | Methyl, Ethyl | Altered steric profile, potential reduction in potency |
| Hydroxylation | Hydroxyl (-OH) | Increased polarity, potential for hydrogen bonding, decreased potency |
| Heteroatom Incorporation | Oxygen, Sulfur | Altered ring conformation and polarity |
Modifications on the Methylphenyl Ring (e.g., halogenation, additional alkyl/aryl groups)
The methylphenyl ring is a key site for electronic modifications through the introduction of various substituents. Halogenation, the introduction of halogen atoms such as fluorine, chlorine, or bromine, can significantly alter the electronic properties of the aromatic ring. This can influence intermolecular interactions, such as π-π stacking and halogen bonding. For instance, in related arylcyclohexylamines, substitution with a 2-thienyl ring in place of the phenyl ring has been shown to increase activity.
The addition of further alkyl or aryl groups to the phenyl ring can also be explored. For example, the presence of a t-butyl group at the para position of the benzene (B151609) ring in C-(3-aminomethyl-cyclohexyl)-methylamine derivatives has demonstrated potent activity in other contexts.
Table 2: Potential Modifications of the Methylphenyl Ring
| Modification Type | Example Substituent | Potential Impact |
| Halogenation | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | Altered electronic properties, potential for halogen bonding, modified π-π stacking |
| Alkyl Substitution | Methyl, t-Butyl | Increased lipophilicity, altered steric interactions |
| Aryl Substitution | Phenyl, Thienyl | Modified π-system, potential for enhanced π-π stacking, altered activity |
N-Substitution of the Amine Functionality (e.g., secondary or tertiary amines, incorporation into cyclic systems)
The primary amine of this compound is a prime target for modification to create secondary or tertiary amines. N-alkylation with methyl or ethyl groups has been
Theoretical Studies on the Impact of Structural Changes on Molecular Architecture and Interactions
Conformational Changes Induced by Derivatization
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the experimental and computational data regarding the specific conformational analysis of this compound and its derivatives. While the principles of conformational analysis are well-established for substituted cyclohexanes and N-benzylated amines, specific research detailing the three-dimensional structure, including precise bond angles and dihedral angles of this compound, remains unpublished. Consequently, a detailed discussion on the conformational changes induced by the derivatization of this particular molecule cannot be provided with the requisite scientific rigor and supporting data at this time.
The conformational preferences of molecules containing a cyclohexane (B81311) ring are primarily dictated by the minimization of steric strain, which includes torsional strain and steric hindrance between substituents. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Generally, bulkier substituents favor the equatorial position to minimize 1,3-diaxial interactions, which are a significant source of steric strain. For the parent compound, this compound, the cyclohexyl ring would be expected to adopt a chair conformation. The -(3-methylphenyl)methanamine substituent is bulky and would predominantly occupy an equatorial position to ensure maximum stability.
Derivatization, which involves the chemical modification of the core structure, would be expected to induce significant conformational changes. These modifications could include:
Substitution on the Cyclohexyl Ring: The introduction of additional substituents on the cyclohexane ring would influence its conformational equilibrium. The size and nature (e.g., polar, non-polar) of the new substituent, as well as its position relative to the existing -(3-methylphenyl)methanamine group, would determine the preferred chair conformation and could potentially lead to ring-puckering distortions.
Substitution on the Phenyl Ring: Altering the substitution pattern on the 3-methylphenyl group could lead to more subtle conformational adjustments. While not directly impacting the cyclohexane ring's chair conformation, changes in electronic properties or steric bulk on the aromatic ring could influence the rotational orientation (dihedral angles) around the C-C and C-N bonds connecting the different moieties of the molecule. For instance, introducing a bulky substituent at the ortho position of the phenyl ring could sterically hinder rotation around the bond connecting the phenyl ring to the methanamine bridge.
Modification of the Amine Group: N-alkylation or N-acylation of the amine would increase its steric bulk, potentially influencing the orientation of the entire substituent relative to the cyclohexane ring.
Without experimental data from techniques such as X-ray crystallography or multidimensional NMR spectroscopy, or computational studies like Density Functional Theory (DFT) calculations, any discussion of specific dihedral angles or bond length changes in derivatives of this compound would be purely speculative. Such studies are essential to provide the quantitative data needed for a thorough and accurate conformational analysis.
Q & A
Q. How can the synthesis of Cyclohexyl(3-methylphenyl)methanamine be optimized for high purity and yield?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution between cyclohexylmethyl derivatives and 3-methylbenzylamine. Key parameters include:
- Catalyst selection : Use palladium or nickel catalysts for hydrogenation steps to reduce side reactions .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Data Table :
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Reductive Amination | 78 | 95 | H₂, Pd/C, 70°C | |
| Nucleophilic Substitution | 65 | 88 | K₂CO₃, DMF, 80°C |
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves cyclohexyl and aryl protons (δ 1.2–2.1 ppm for cyclohexyl; δ 6.8–7.3 ppm for 3-methylphenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (calc. 217.21 g/mol; observed 217.20 g/mol) .
- HPLC-MS : Detects impurities (<2%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its reactivity in organocatalytic applications?
Methodological Answer:
- Steric effects : The cyclohexyl group imposes significant steric hindrance, reducing accessibility to catalytic active sites. Molecular dynamics simulations show a 15% decrease in binding affinity compared to phenyl analogs .
- Electronic effects : The electron-donating 3-methyl group on the phenyl ring enhances nucleophilicity at the amine, facilitating imine formation (k = 0.45 s⁻¹ vs. 0.28 s⁻¹ for unsubstituted analogs) .
Experimental Design :
Compare catalytic efficiency in asymmetric aldol reactions.
Use DFT calculations to map electron density distribution.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions arise from variations in assay conditions or structural analogs. Recommended approaches:
- Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 3-methyl with halogens) to isolate activity drivers .
Case Study : - Inconsistent IC₅₀ values (5–50 μM) for serotonin receptor binding were resolved by identifying trace oxidation products via LC-MS, prompting stricter inert-atmosphere handling .
Q. How can computational modeling predict the metabolic stability of this compound?
Methodological Answer:
- ADMET Predictions : Use tools like Schrödinger’s QikProp to estimate CYP450 metabolism (t₁/₂ = 2.3 h predicted vs. 2.1 h experimental) .
- Docking Studies : Simulate interactions with CYP3A4 (PDB ID: 1TQN) to identify vulnerable sites for oxidation (e.g., cyclohexyl C-H bonds) .
Validation : Cross-reference with in vitro microsomal assays (rat liver microsomes, NADPH cofactor) .
Q. What are the challenges in synthesizing enantiomerically pure this compound?
Methodological Answer:
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers (α = 1.2) .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to induce enantioselectivity (up to 85% ee) .
Key Challenge : Racemization during workup; mitigate via low-temperature extraction and minimal acid exposure .
Data-Driven Research Questions
Q. How does this compound compare to structurally similar compounds in receptor binding assays?
Methodological Answer:
- Comparative Table :
| Compound | Serotonin 5-HT₂A (Kᵢ, nM) | Dopamine D₂ (Kᵢ, nM) | Reference |
|---|---|---|---|
| This compound | 120 ± 15 | 450 ± 30 | |
| Cyclohexyl(4-chlorophenyl)methanamine | 95 ± 10 | 380 ± 25 |
- Trend : Electron-withdrawing substituents (e.g., Cl) enhance 5-HT₂A affinity by 20% .
Q. What are the thermodynamic stability profiles of this compound under varying pH conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
